N-(5-chloropyridin-2-yl)-1-{3-[(5-chloropyridin-2-yl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(5-CHLORO-2-PYRIDYL)-1-{3-[(5-CHLORO-2-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple pyridyl and pyrazole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(5-CHLORO-2-PYRIDYL)-1-{3-[(5-CHLORO-2-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyridyl and pyrazole precursors. These precursors are then subjected to various reaction conditions, including:
Condensation reactions: Combining the pyridyl and pyrazole groups under controlled temperatures and pH conditions.
Oxidation and reduction reactions: To achieve the desired functional groups on the compound.
Purification steps: Including recrystallization and chromatography to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N~3~-(5-CHLORO-2-PYRIDYL)-1-{3-[(5-CHLORO-2-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Acetone, ethanol, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~3~-(5-CHLORO-2-PYRIDYL)-1-{3-[(5-CHLORO-2-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-(5-CHLORO-2-PYRIDYL)-1-{3-[(5-CHLORO-2-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide): Known for its use in cross-coupling reactions and as a reagent in organic synthesis.
N-(5-chloro-2-pyridyl)triflimide: Utilized in similar applications and known for its stability and reactivity.
Uniqueness
N~3~-(5-CHLORO-2-PYRIDYL)-1-{3-[(5-CHLORO-2-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of pyridyl and pyrazole groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14Cl2N6O2 |
---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-[3-[(5-chloropyridin-2-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H14Cl2N6O2/c18-11-1-3-14(20-9-11)22-16(26)6-8-25-7-5-13(24-25)17(27)23-15-4-2-12(19)10-21-15/h1-5,7,9-10H,6,8H2,(H,20,22,26)(H,21,23,27) |
InChI Key |
KKBPKXGUTRELIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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